Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N'-2-thiazolyl-
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Overview
Description
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, which significantly alters their chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to convert thiourea into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)thiourea: This compound has similar structural features but with a methoxy group instead of an ethoxy group.
N-Allyl-N’-(3-ethoxyphenyl)thiourea: This derivative has an allyl group attached to the nitrogen atom, which alters its chemical properties.
Uniqueness
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both ethoxy and thiazolyl groups, which confer distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Properties
CAS No. |
149488-31-3 |
---|---|
Molecular Formula |
C14H17N3OS2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[2-(3-ethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3OS2/c1-2-18-12-5-3-4-11(10-12)6-7-15-13(19)17-14-16-8-9-20-14/h3-5,8-10H,2,6-7H2,1H3,(H2,15,16,17,19) |
InChI Key |
ZLAVJBBRIDICHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
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